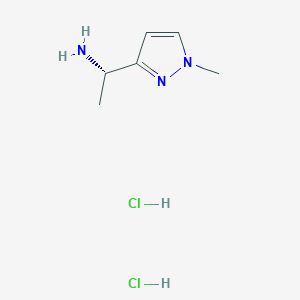![molecular formula C12H15NO3 B2829222 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone CAS No. 2034611-32-8](/img/structure/B2829222.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptane) which is a type of organic compound containing two fused rings, one of which is an oxygen atom (oxa) and another is a nitrogen atom (aza). This structure is attached to a furan ring (2,5-dimethylfuran) via a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the furan ring. The presence of the nitrogen and oxygen atoms in the rings would also likely result in interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The bicyclic structure and the furan ring in this compound would likely result in unique properties, but without specific information, it’s hard to provide a detailed analysis .Aplicaciones Científicas De Investigación
Synthesis of Bicyclic β-Lactams and Tetrahydrofuran Derivatives
Bicyclic β-lactams and tetrahydrofuran derivatives have been synthesized through various methods, contributing to the field of organic synthesis and drug design. For example, cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones served as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates via acidic methanolysis. This methodology provides an alternative route for preparing structurally complex and potentially bioactive compounds (Mollet, D’hooghe, & Kimpe, 2012).
β-Lactamase Inhibitors from Clavulanic Acid
Derivatives of clavulanic acid have been explored for their potential as β-lactamase inhibitors, a critical area in combating antibiotic resistance. Various synthetic routes have led to novel compounds with β-lactamase inhibitory properties, expanding the toolkit available for developing new antibiotics or antibiotic enhancers (Hunt & Zomaya, 1982).
Electrochemical Transformations
Electrochemical methods have been applied to transform oxabicycloalkenes and -alkanes, leading to the formation of complex molecules with potential applications in medicinal chemistry and material science. Such transformations include mono- and dimethoxylation of bicyclic compounds and the cleavage of bridging carbon-carbon bonds (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).
Conformationally Restricted Amino Acid Analogues
The synthesis of conformationally restricted amino acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, contributes to the field of peptide engineering and drug design. These compounds can serve as building blocks for the synthesis of peptidomimetics and other bioactive molecules (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-3-11(8(2)16-7)12(14)13-5-10-4-9(13)6-15-10/h3,9-10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRURNZRYWVCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


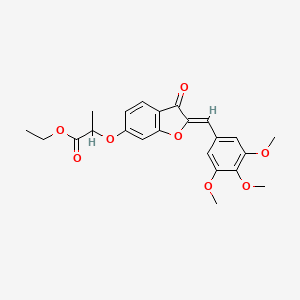
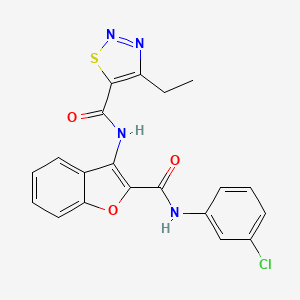
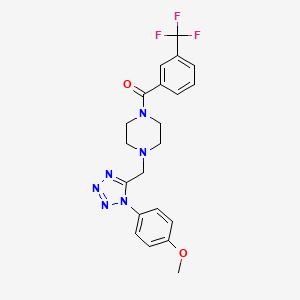
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)
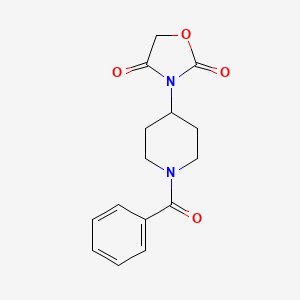
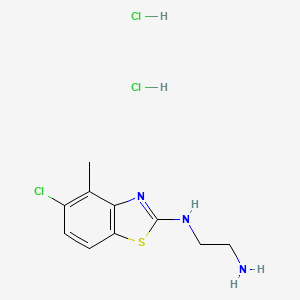
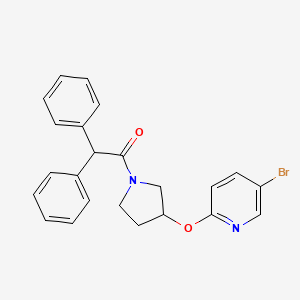
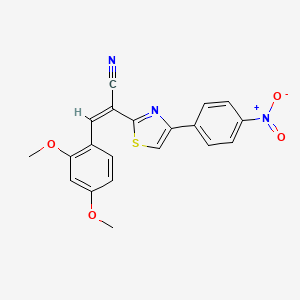
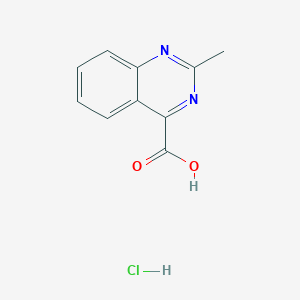
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

